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Compound of Interest

Compound Name: 2-Propionyl-2-thiazoline

CAS No.: 29926-42-9

Cat. No.: B1312406

Get Quote

Technical Profile & Sensory Architecture
2-Propionyl-2-thiazoline (2-PPT) is a high-impact heterocyclic aroma compound critical for

authenticating "roasted" and "brown" flavor profiles. Unlike its thiazole counterparts, the

thiazoline ring structure confers a specific "freshly roasted" nuance that is highly volatile and

chemically reactive.
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Parameter Specification

IUPAC Name 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one

FEMA Number 3326

CAS Number 29926-42-9

Odor Descriptors
Popcorn, roasted corn, nutty, cracker-like,

basmati rice nuance.

Taste Threshold ~0.05 ppm (in water); ~0.2 ppm (in oil).

LogP
~1.25 (Hydrophilic-Lipophilic balance leans

slightly lipophilic).

Stability
Moderate. Susceptible to oxidation and ring

dehydrogenation to 2-propionylthiazole.

The "Popcorn" Mechanism
2-PPT is naturally generated via the Maillard reaction, specifically through the Strecker

degradation of cysteine in the presence of dicarbonyls (sugar breakdown products).

Understanding this pathway is essential for bio-identical formulation.
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Figure 1: Formation pathway of 2-PPT via Maillard reaction and potential degradation to the

more stable, but less distinct, thiazole form.[1]
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Application Protocol A: Modulation of Plant-Based
Meat Analogues
Challenge: Plant proteins (pea, soy isolate) possess inherent "beany" and "green" off-notes

(hexanal, saponins) that prevent consumer acceptance. Solution: 2-PPT functions as a "bridge"

compound. It does not simply mask off-notes; it provides the "roasted fat" signal associated

with seared beef, distracting the olfactory bulb from the green notes.

Protocol: Lipid-Phase Pre-Dispersion
Direct addition of 2-PPT to the aqueous protein slurry results in poor retention and "flash-off"

during cooking. This protocol anchors the volatile in the lipid phase.

Reagents:

2-Propionyl-2-thiazoline (Assay >98%)[1][2][3][4]

Carrier Solvent: Triacetin or Sunflower Oil (Refined)

Base Matrix: Pea Protein Isolate Burger Formulation

Step-by-Step Methodology:

Stock Solution Preparation (1%):

Weigh 1.0 g of 2-PPT.

Dissolve into 99.0 g of Triacetin. Note: Triacetin is preferred over Ethanol due to lower

volatility, reducing loss during processing.

Store in amber glass at 4°C. Shelf life: 3 weeks.

Fat Phase Integration:

Isolate the fat component of your burger formulation (e.g., coconut oil or cocoa butter).

Heat fat to 40°C (just above melting point).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1312406/docs?utm_src=pdf-body#application-note-practical-utilization-of-2-propionyl-2-thiazoline-in-food-matrices
https://www.thegoodscentscompany.com/data/rw1037071.html
https://parchem.com/chemical-supplier-distributor/2-propionyl-2-thiazoline-009208
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-2-thiazoline
https://www.thegoodscentscompany.com/data/rw1581881.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose the 1% Stock Solution into the molten fat at 0.15% (w/w of fat).

Result: This targets a final concentration of ~3 ppm in the fat phase, or ~0.6 ppm in a 20%

fat burger.

Emulsification:

Immediately mix the flavored fat with the protein/methylcellulose matrix.

The hydrophobic nature of the fat protects the thiazoline ring from hydrolysis in the high-

moisture protein slurry.

Sensory Validation (Triangle Test):

Control: Burger with generic "Savory" flavor (HVP based).

Test: Burger with 2-PPT Lipid Integration.

Success Criteria: Panelists must identify the Test sample as having a "browned" or

"grilled" profile before cooking (olfactory) and after cooking (gustatory).

Application Protocol B: Stability in High-Heat
Extruded Snacks
Challenge: 2-PPT is highly volatile (Boiling Point ~95°C at 1 mmHg).[1] In extrusion (140°C+),

>80% of the compound can be lost to steam flash-off. Solution: Post-Extrusion Slurry Injection.

Do not add 2-PPT to the dough pre-extrusion.

Protocol: Oil-Slurry Top Coating
Workflow Logic:
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Figure 2: Post-extrusion coating workflow to maximize 2-PPT retention.

Formulation:

Carrier Oil: High-oleic sunflower oil (resistant to oxidation).

Dosage: Target 0.5 ppm on the finished snack.

If seasoning application rate is 30% of the snack weight:

Concentration in oil slurry =

.
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Application:

Spray the oil slurry onto the snacks in a tumbling drum at 60°C.

Critical Control Point: The snacks must be cooled to <80°C before spraying to prevent

immediate volatilization of the thiazoline.

Analytical Protocol: Quantification via SPME-GC-MS
To verify dosage and stability, accurate quantification is required. Direct injection often fails due

to matrix interference. Solid Phase Microextraction (SPME) is the industry standard for this

volatile.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Parameter Setting Rationale

Fiber Type DVB/CAR/PDMS (Grey Hub)

The Carboxen layer traps

small volatiles; DVB traps

larger aromatics. Essential for

the wide range of Maillard

products.

Incubation 45°C for 20 mins

Moderate heat releases

volatiles without inducing

artificial Maillard reactions in

the vial.

Column
DB-WAX UI (30m x 0.25mm x

0.25µm)

Polar column required to

separate thiazolines from

pyrazines.

Carrier Gas Helium @ 1.0 mL/min Constant flow.

Oven Program
40°C (2 min) -> 5°C/min ->

230°C

Slow ramp separates 2-PPT

(RI ~1200-1250) from co-

eluting pyrazines.

SIM Mode Target Ion: 143 m/z
143 is the molecular ion; 71

and 115 are qualifiers.
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Standardization Protocol:

Internal Standard (ISTD): Use 2-Acetylthiazole (if not naturally present) or 2-Methyl-3-

heptanone.

Calibration Curve: Prepare standard additions in a "blank" matrix (e.g., unflavored starch

slurry) to account for matrix binding effects.

Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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